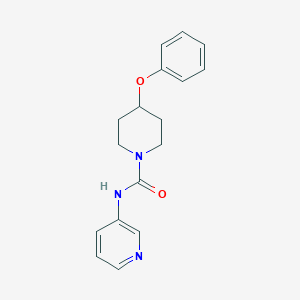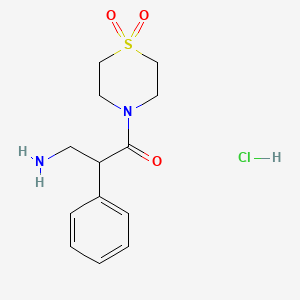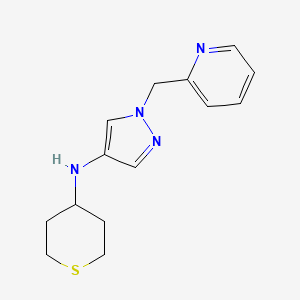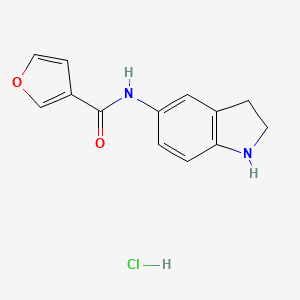![molecular formula C22H20N2O B7638969 2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7638969.png)
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide, also known as PPC, is a cyclopropane derivative that has shown promising results in scientific research. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to changes in gene expression and can result in the inhibition of cell growth and the induction of cell death in cancer cells. Additionally, this compound has been shown to inhibit the activity of the influenza virus by blocking the viral entry into host cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of viral replication, and the protection against neuronal damage. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for the study of 2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide. One direction is the development of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is the study of the mechanism of action of this compound and its effects on gene expression. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide has been synthesized using various methods, including the reaction of 2-phenylcyclopropane-1-carboxylic acid with N-(pyridin-3-ylmethyl)aniline in the presence of a coupling agent. Another method involves the reaction of 2-phenylcyclopropane-1-carboxylic acid with 3-pyridylmethylamine in the presence of a coupling agent.
Applications De Recherche Scientifique
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of the influenza virus. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c25-22(20-14-19(20)16-8-3-1-4-9-16)24-21(17-10-5-2-6-11-17)18-12-7-13-23-15-18/h1-13,15,19-21H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSQDVGQLONUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)


![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)

![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)
![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)


![3-(ethoxymethyl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7638974.png)